2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 2,5-dimethoxybenzaldehyde with 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is then heated to reflux for several hours to ensure complete condensation .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(3,4-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(4-(Allyloxy)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern on the benzylidene moiety, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
307506-42-9 |
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Molecular Formula |
C20H15N3O4S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H15N3O4S/c1-26-14-8-9-15(27-2)13(10-14)11-16-19(25)23-20(28-16)21-18(24)17(22-23)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11+ |
InChI Key |
LSKVWKUNJKCSLR-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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